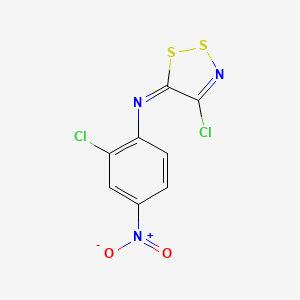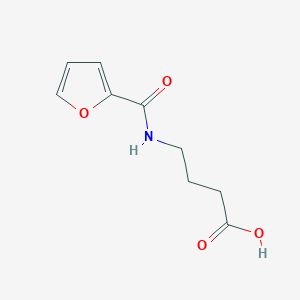![molecular formula C9H10F2N2O2 B2578879 Acide [5-cyclopropyl-3-(difluorométhyl)-1H-pyrazol-1-yl]acétique CAS No. 1002032-66-7](/img/structure/B2578879.png)
Acide [5-cyclopropyl-3-(difluorométhyl)-1H-pyrazol-1-yl]acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid: is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a pyrazole ring
Applications De Recherche Scientifique
Difluorométhylation en fin de synthèse en chimie médicinale
La difluorométhylation est un outil puissant dans la découverte de médicaments. Les chercheurs ont développé des méthodes pour introduire le groupe CF₂H dans les molécules organiques à des stades avancés de la synthèse. Ce composé sert de bloc de construction précieux pour créer de nouveaux candidats médicaments. En incorporant stratégiquement le groupe difluorométhyle, les chimistes médicinaux peuvent améliorer la puissance, la stabilité métabolique et la pharmacocinétique des médicaments .
Biomolécules et protéines fluorées
L'installation sélective de site de CF₂H sur de grandes biomolécules, telles que les protéines, est devenue un domaine de recherche passionnant. En introduisant ce groupement fluoré, les scientifiques peuvent moduler la fonction des protéines, améliorer la biodisponibilité et améliorer les propriétés thérapeutiques. Le contrôle précis de la fluoration à des sites spécifiques au sein des biomolécules est crucial pour la conception de biopharmaceutiques de nouvelle génération .
Chimie hétérocyclique et agrochimiques
Le groupe difluorométhyle joue un rôle crucial en chimie hétérocyclique. Les chercheurs ont exploré son incorporation dans divers hétérocycles, notamment les pyrazoles. Ces hétérocycles modifiés présentent une réactivité, une stabilité et une activité biologique modifiées. Dans le domaine des agrochimiques, l'introduction de CF₂H peut conduire à de nouveaux pesticides, herbicides et fongicides avec une efficacité et des profils environnementaux améliorés .
Blocs de construction fluorés pour la science des matériaux
Les composés fluorés trouvent des applications au-delà des produits pharmaceutiques. Le groupe CF₂H contribue à la conception de matériaux fonctionnels, tels que les polymères, les cristaux liquides et les semi-conducteurs organiques. En incorporant ce motif, les chercheurs peuvent affiner les propriétés des matériaux, telles que la solubilité, la stabilité thermique et le comportement électronique .
Transformations nucléophiles et électrophile
Les réactions de difluorométhylation peuvent se produire via des voies nucléophiles ou électrophile. Les chercheurs ont développé des méthodes synthétiques pour introduire sélectivement le groupe CF₂H dans divers groupes fonctionnels, notamment les liaisons C(sp²) et C(sp³). Ces transformations permettent la construction de molécules complexes avec des substituants fluorés, qui ont des applications dans divers domaines .
Sondes fluorées pour l'imagerie et le diagnostic
Les composés contenant du fluor sont largement utilisés en tomographie par émission de positons (TEP). Le groupe difluorométhyle peut être incorporé dans des radiotraceurs pour la visualisation non invasive des processus biologiques. Les chercheurs explorent son potentiel en tant que sonde TEP pour l'imagerie de récepteurs spécifiques, d'enzymes et de cibles liées à la maladie in vivo .
En résumé, l'acide [5-cyclopropyl-3-(difluorométhyl)-1H-pyrazol-1-yl]acétique est extrêmement prometteur dans la chimie médicinale, la science des matériaux et le diagnostic. Son motif fluoré unique continue d'inspirer des recherches innovantes et le développement de nouveaux agents thérapeutiques et matériaux. 🌟 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Difluoromethylation: The difluoromethyl group is typically introduced using difluoromethylating agents such as difluoromethyl bromide or through the use of difluorocarbene precursors.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
- **Ox
Propriétés
IUPAC Name |
2-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-9(11)6-3-7(5-1-2-5)13(12-6)4-8(14)15/h3,5,9H,1-2,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYMLAWTVBTSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2578796.png)
![(2E)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2578799.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2578802.png)

![4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2578805.png)

![1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2578809.png)

![1-[4-(2-chlorophenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2578813.png)

![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2578815.png)

![N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide](/img/structure/B2578819.png)
